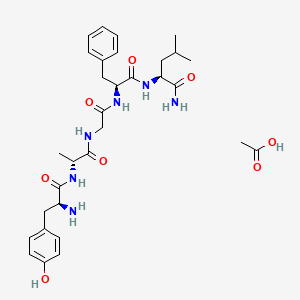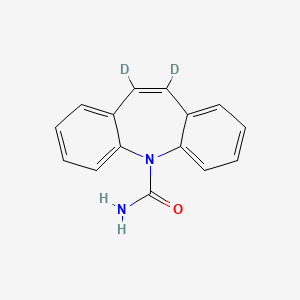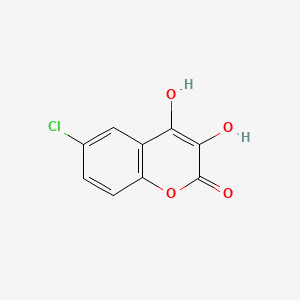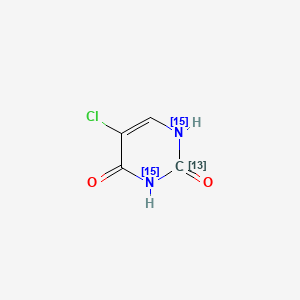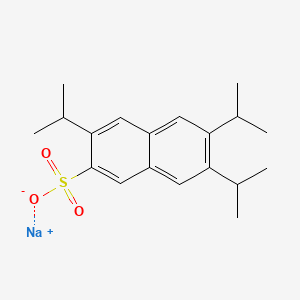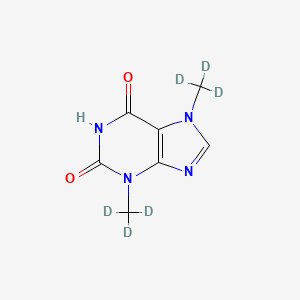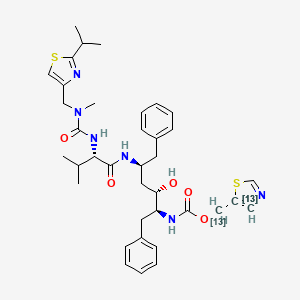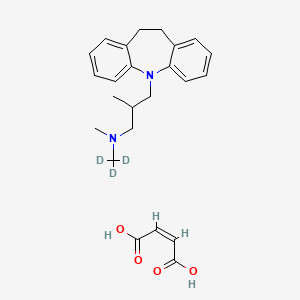
Trimipramine-D3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimipramine-D3 Maleate is a deuterated form of the tricyclic antidepressant trimipramine. It is primarily used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The compound is known for its ability to treat depression, insomnia, and chronic pain, and it is also used as an adjunctive therapy for alcohol or opioid withdrawal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimipramine-D3 Maleate is synthesized by incorporating deuterium atoms into the trimipramine molecule. The synthesis involves the reaction of trimipramine with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The reaction typically occurs in a solvent such as methanol, and the product is purified through various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high yield and purity of the final product, which is essential for its use as a reference standard in analytical applications. The compound is often supplied in ampules containing a specific concentration of the deuterated trimipramine in methanol .
Chemical Reactions Analysis
Types of Reactions
Trimipramine-D3 Maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of trimipramine, which are used in further analytical and pharmacological studies .
Scientific Research Applications
Trimipramine-D3 Maleate is widely used in scientific research for:
Analytical Chemistry: As an internal standard in LC-MS and GC-MS for the quantification of trimipramine levels in biological samples.
Pharmacology: Studying the pharmacokinetics and metabolism of trimipramine and its derivatives.
Toxicology: Assessing the toxicological profile of trimipramine in various biological systems.
Clinical Research: Investigating the efficacy and safety of trimipramine in treating depression, insomnia, and chronic pain .
Mechanism of Action
Trimipramine-D3 Maleate exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with similar pharmacological properties but different chemical structure.
Amitriptyline: Known for its strong sedative effects and used in the treatment of depression and chronic pain.
Nortriptyline: A metabolite of amitriptyline with similar antidepressant effects but fewer side effects .
Uniqueness
Trimipramine-D3 Maleate is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its distinct pharmacological profile, including strong antihistaminic and sedative properties, sets it apart from other tricyclic antidepressants .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-QWPULOJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
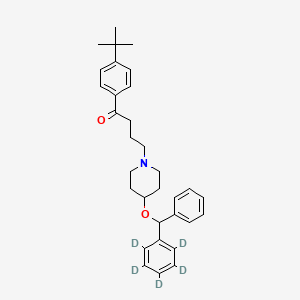
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
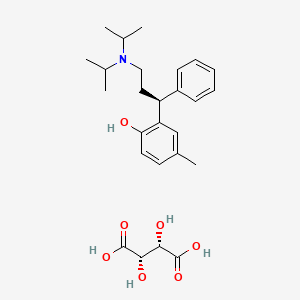
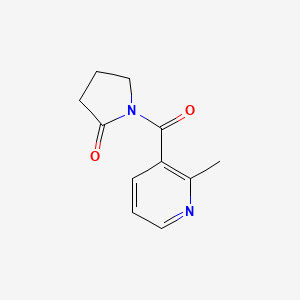
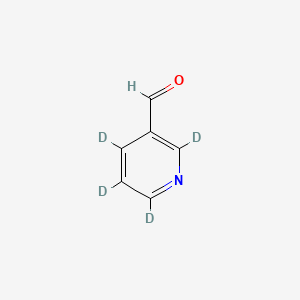
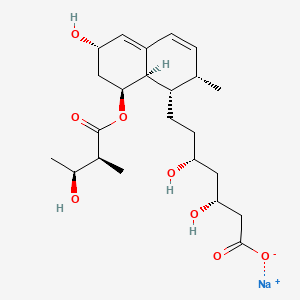
![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
